3-Piperidinobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQRORYAJSTYLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383772 |

Source

|

| Record name | 3-Piperidinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77940-94-4 |

Source

|

| Record name | 3-Piperidinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Piperidinobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperidinobenzoic acid (CAS: 77940-94-4) is a bifunctional organic molecule incorporating a tertiary amine within a piperidine ring and a carboxylic acid on a benzene core. This unique arrangement makes it a valuable scaffold and building block in medicinal chemistry and materials science. The piperidine moiety often enhances aqueous solubility and provides a basic handle for salt formation, while the benzoic acid portion offers a site for amide coupling and other derivatizations. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, offering a technical resource for researchers engaged in drug discovery and chemical synthesis.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, molecular scaffolds that offer a blend of desirable physicochemical properties and versatile synthetic handles are of paramount importance. This compound, also known as 3-(piperidin-1-yl)benzoic acid, represents a "privileged structure" by combining two key pharmacophoric elements.

-

The Piperidine Moiety : As one of the most common nitrogen-containing heterocycles in FDA-approved drugs, the piperidine ring is a well-established component for improving the pharmacokinetic profile of a molecule. Its tertiary amine is basic, allowing for the formation of pharmaceutically acceptable salts to improve solubility and handling. Furthermore, its conformational flexibility can be crucial for optimal binding to biological targets.

-

The Benzoic Acid Moiety : The carboxylic acid group is a versatile functional group. It is a hydrogen bond donor and acceptor and can engage in crucial ionic interactions with biological targets. Synthetically, it is a precursor for a wide range of functional groups, most notably amides, which are fundamental linkages in a vast number of pharmaceuticals.

The meta-substitution pattern on the benzene ring positions these two functional groups in a specific spatial arrangement that has been exploited in the development of various targeted therapies. This guide will deconstruct the key chemical and physical properties of this scaffold, detail its synthesis, and explore its application in modern research.

Physicochemical and Spectroscopic Properties

General and Physical Properties

The key identifiers and physical properties of this compound are summarized in the table below. The melting point indicates it is a stable solid at room temperature, and its predicted LogP suggests a moderate lipophilicity.

| Property | Value | Source(s) |

| CAS Number | 77940-94-4 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| IUPAC Name | 3-(piperidin-1-yl)benzoic acid | PubChem |

| Appearance | Solid (Beige to Pale-yellow) | [2] |

| Melting Point | 120 - 121 °C | Alfa Aesar, abcr GmbH |

| Boiling Point | 395.5 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.178 g/cm³ | Alfa Chemistry |

| Predicted XLogP | 2.5 | |

| Predicted pKa | Acidic: ~4.5; Basic: ~5.0 | Estimated |

Solubility Profile

While quantitative experimental data is sparse, a qualitative solubility profile can be inferred based on its structure and data for related compounds like benzoic acid.

| Solvent | Solubility | Rationale / Notes |

| Water | Slightly Soluble | The polar carboxylic acid group imparts some water solubility, which increases in basic conditions (pH > 5) due to deprotonation to the highly soluble carboxylate salt. Benzoic acid's solubility is 3.44 g/L at 25 °C.[3][4] |

| Methanol / Ethanol | Soluble | Polar protic solvents can hydrogen bond with both the carboxylic acid and the tertiary amine. |

| DMSO / DMF | Soluble | Polar aprotic solvents are effective at solvating a wide range of organic molecules. |

| Dichloromethane | Moderately Soluble | The organic backbone allows for solubility in moderately polar organic solvents. |

| Diethyl Ether | Slightly to Moderately Soluble | Benzoic acid is soluble in ether. |

| Hexanes / Toluene | Poorly Soluble | The overall polarity of the molecule limits its solubility in nonpolar solvents. |

Spectroscopic Characterization

Spectroscopic data is essential for structure confirmation and purity assessment. As experimental spectra for this compound are not widely published, the following tables provide predicted data alongside typical spectral features expected for this structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | broad singlet | 1H | Carboxylic Acid (-H ) |

| ~7.5-7.7 | multiplet | 2H | Aromatic (-H ) |

| ~7.2-7.4 | multiplet | 2H | Aromatic (-H ) |

| ~3.2-3.4 | multiplet | 4H | Piperidine (-NCH₂ -, α to N) |

| ~1.6-1.8 | multiplet | 4H | Piperidine (-NCH₂CH₂ -, β to N) |

| ~1.5-1.6 | multiplet | 2H | Piperidine (-NCH₂CH₂CH₂ -, γ to N) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168-172 | Carboxylic Acid (-C OOH) |

| ~152-154 | Aromatic (C -N) |

| ~130-132 | Aromatic (C -COOH) |

| ~129-130 | Aromatic (C H) |

| ~120-122 | Aromatic (C H) |

| ~116-118 | Aromatic (C H) |

| ~50-52 | Piperidine (-NC H₂-, α to N) |

| ~25-27 | Piperidine (-NCH₂C H₂-, β to N) |

| ~23-25 | Piperidine (-NCH₂CH₂C H₂-, γ to N) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~2930, ~2850 | C-H stretch (Aliphatic) |

| ~1680-1710 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) |

| ~1200-1300 | C-N stretch (Aryl Amine) |

Mass Spectrometry

| Ion | Predicted m/z |

| [M+H]⁺ | 206.1176 |

| [M+Na]⁺ | 228.0995 |

| [M-H]⁻ | 204.1030 |

Chemical Synthesis

The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between the 3-position of the benzoic acid ring and the nitrogen of piperidine. The two most prominent strategies for this transformation are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Synthesis Strategy Overview

The choice of synthetic route depends on the availability and reactivity of the starting materials. A 3-halobenzoic acid is the most common precursor.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It is highly versatile and generally provides good to excellent yields, though it requires an inert atmosphere and relatively expensive catalysts and ligands. The following is a representative protocol based on procedures for similar aryl amines.[7]

Reaction Scheme:

Step-by-Step Methodology:

-

Vessel Preparation : An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition : To the flask, add 3-bromobenzoic acid (1.0 eq.), a palladium source such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like XPhos or RuPhos (2-10 mol%).

-

Base and Solvent : Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.). Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Nucleophile Addition : Add piperidine (1.2-1.5 eq.) to the mixture via syringe.

-

Reaction : Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup :

-

Cool the reaction to room temperature and quench with water.

-

Acidify the aqueous layer to pH ~4-5 with 1M HCl. This protonates the product, making it water-soluble, while many organic impurities can be extracted.

-

Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point (estimated ~4.5-5.0) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Purification : If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a viable alternative, particularly if the benzoic acid ring is activated with a strong electron-withdrawing group (EWG) ortho or para to the leaving group.[8][9] For 3-halobenzoic acids, this reaction is less facile and typically requires harsh conditions (high temperature and pressure) unless a very good leaving group (like Fluorine) is used.

Key Causality : The SNAr mechanism proceeds through a negatively charged Meisenheimer complex intermediate. An EWG is required to stabilize this intermediate via resonance. Without an EWG in the ortho or para position, the reaction is energetically unfavorable. For a meta-substituted substrate, this stabilization is not possible, thus requiring more forcing conditions.[9]

Applications in Research and Drug Discovery

The this compound scaffold is a recurring motif in modern medicinal chemistry. Its structure allows for systematic exploration of the surrounding chemical space, making it an ideal starting point for structure-activity relationship (SAR) studies.

Role as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that can bind to multiple, unrelated biological targets.[10] The combination of the piperidine and benzoic acid groups allows for interactions with a diverse range of protein active sites. The piperidine can serve as a hydrophobic element or its nitrogen can act as a hydrogen bond acceptor or a protonated cation, while the benzoic acid provides strong hydrogen bonding and ionic interaction capabilities.

Examples in Patented Research

Several patents highlight the use of this core structure in the development of novel therapeutics:

-

Complement Factor B Inhibitors : Recent patents describe piperidine-substituted benzoic acid compounds as inhibitors of complement factor B, indicating their potential use in treating complement-mediated diseases.

-

Glycine Transporter 1 (GlyT1) Inhibitors : Derivatives of piperidinyl-benzo[d]isoxazole, which can be synthesized from piperidinyl benzoic acid precursors, have been investigated as potent and selective GlyT1 inhibitors for potential use in treating schizophrenia and other CNS disorders.[11]

-

Enzyme Inhibitors : The scaffold has been used to develop inhibitors for various enzymes, where the benzoic acid moiety often binds to a key catalytic residue (e.g., a lysine or arginine) and the substituted piperidine ring explores adjacent hydrophobic pockets.

Safety and Handling

According to supplier Safety Data Sheets (SDS), this compound is classified as an irritant.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

Precautionary Measures :

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. Its bifunctional nature, combining the favorable pharmacokinetic properties of a piperidine ring with the versatile reactivity of a benzoic acid, establishes it as a powerful scaffold. While detailed experimental data on some of its properties remain to be broadly published, its synthesis is achievable through established modern organic chemistry methods like the Buchwald-Hartwig amination. Its continued appearance in the patent literature for diverse biological targets underscores its importance and potential for future drug discovery programs.

References

-

PubChem. 3-(Piperidin-1-ylmethyl)benzoic acid. Available from: [Link].

-

PubChemLite. 3-(piperidin-1-yl)benzoic acid (C12H15NO2). Available from: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

- Liu, Y., et al. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Med. Chem., 2020.

-

Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Available from: [Link].

- Kühne, J., et al. Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C. Journal of Solution Chemistry, 2008.

-

ResearchGate. Buchwald–Hartwig reaction: an update. Available from: [Link].

-

SpectraBase. 3-(1-Pyrrolidinyl)benzoic acid. Available from: [Link].

-

PubMed. pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Available from: [Link].

-

ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available from: [Link].

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link].

-

UNIPI. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Available from: [Link].

-

ResearchGate. Experimental pKa values and computed surface properties for benzoic acids. Available from: [Link].

- Wnuk, S., et al. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 1990.

-

PubChem. 3-(Piperidine-1-carbonyl)benzoic acid. Available from: [Link].

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link].

-

Wikipedia. Benzoic acid. Available from: [Link].

-

Asian Journal of Chemistry. Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link].

-

CRIPS. Scaffold Hopping in Drug Discovery. Available from: [Link].

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link].

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link].

- Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

Scirp.org. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Available from: [Link].

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link].

- Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.

-

PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Available from: [Link].

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link].

-

IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link].

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link].

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available from: [Link].

-

ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Piperidin-1-yl-benzoic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to 3-(Piperidin-1-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine-Benzoic Acid Scaffold

3-(Piperidin-1-yl)benzoic acid, identified by the CAS Number 77940-94-4 , is a heterocyclic aromatic carboxylic acid that has garnered significant interest within the medicinal chemistry landscape.[1] The molecule's structure, featuring a piperidine ring tethered to a benzoic acid moiety at the meta-position, represents a privileged scaffold in drug design. The piperidine ring, a ubiquitous feature in a vast array of pharmaceuticals, is prized for its ability to modulate critical physicochemical properties such as lipophilicity and basicity. These modifications can, in turn, enhance pharmacokinetic profiles and improve engagement with biological targets.[2] The benzoic acid component provides a handle for further chemical modification and can participate in crucial interactions with biological receptors. This guide offers a comprehensive overview of 3-(piperidin-1-yl)benzoic acid, from its fundamental properties and synthesis to its applications as a versatile building block in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-(piperidin-1-yl)benzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77940-94-4 | ChemScene |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChemLite[1] |

| Molecular Weight | 205.25 g/mol | PubChemLite[1] |

| Appearance | Solid | - |

| Predicted XlogP | 2.5 | PubChemLite[1] |

| Hydrogen Bond Donors | 1 | PubChemLite[1] |

| Hydrogen Bond Acceptors | 2 | PubChemLite[1] |

| Rotatable Bond Count | 2 | PubChemLite[1] |

Synthesis of 3-(Piperidin-1-yl)benzoic Acid: A Step-by-Step Protocol

The synthesis of 3-(piperidin-1-yl)benzoic acid is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful transformation allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. An alternative, though often requiring harsher conditions, is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Below is a detailed, self-validating protocol for the synthesis of 3-(piperidin-1-yl)benzoic acid via a Buchwald-Hartwig amination, a method favored for its high efficiency and broad substrate scope.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 3-(piperidin-1-yl)benzoic acid from 3-bromobenzoic acid and piperidine.

Materials:

-

3-Bromobenzoic acid

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 3-bromobenzoic acid (1.0 eq), sodium tert-butoxide (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 3-(piperidin-1-yl)benzoic acid as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere of nitrogen or argon is crucial to maintain catalytic activity.

-

Ligand (Xantphos): The bulky electron-rich phosphine ligand, Xantphos, is essential for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile, and to neutralize the hydrohalic acid byproduct.

-

Solvent (Toluene): A high-boiling, non-polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the organic reagents.

Caption: Workflow for the synthesis of 3-(Piperidin-1-yl)benzoic acid.

Applications in Drug Discovery and Development

The 3-(piperidin-1-yl)benzoic acid scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including their potential as anticancer, anti-inflammatory, anticonvulsant, and antidepressant agents.[3][4]

As a Scaffold for Enzyme Inhibitors

Derivatives of 3-(piperidin-1-yl)benzoic acid have shown promise as inhibitors of various enzymes. For instance, the core structure can be elaborated to target kinases, which are critical components of signaling pathways often dysregulated in diseases like cancer. The piperidine and benzoic acid moieties can be strategically modified to optimize interactions with the ATP-binding pocket of a target kinase.

Modulators of Neurological Pathways

The piperidine ring is a common feature in many centrally acting drugs.[2] Consequently, derivatives of 3-(piperidin-1-yl)benzoic acid have been explored for their potential to modulate neurological pathways. For example, nipecotic acid, a piperidine-3-carboxylic acid, is a known inhibitor of GABA reuptake, and its derivatives have been investigated as anticonvulsants.[4] This suggests that the 3-(piperidin-1-yl)benzoic acid scaffold could be a starting point for the design of novel agents targeting neurotransmitter transporters or receptors.

Anti-inflammatory and Analgesic Potential

Some studies have suggested that piperidine derivatives may possess anti-inflammatory and analgesic properties.[3] The mechanism of action for these effects can be diverse, potentially involving the modulation of inflammatory signaling cascades or interaction with opioid receptors. The 3-(piperidin-1-yl)benzoic acid structure provides a template for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics with potentially improved efficacy and safety profiles.

Caption: Key application areas of 3-(Piperidin-1-yl)benzoic acid.

Conclusion

3-(Piperidin-1-yl)benzoic acid is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the favorable properties imparted by the piperidine and benzoic acid moieties, makes it an attractive starting point for the design and development of novel therapeutic agents. As research continues to uncover the full potential of this scaffold, it is likely that derivatives of 3-(piperidin-1-yl)benzoic acid will play an increasingly important role in the discovery of new drugs to address a wide range of diseases.

References

- Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry Letters.

-

Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][3][4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry.

-

PubChemLite. 3-(piperidin-1-yl)benzoic acid (C12H15NO2). Available from: [Link].

- Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry.

- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules.

- Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry Letters.

-

Wikipedia. Ullmann condensation. Available from: [Link].

- 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. Biomedicine & Pharmacotherapy.

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.

-

Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][3][4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. ResearchGate.

- Process for preparing benzoic acids.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- A novel synthesis of 1-aryl-3-piperidone deriv

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Ullmann Reaction. Organic Chemistry Portal.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.

- Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules.

- BENZOIC ACID PIPERIDIN-1-YL ESTER. lookchem.com.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.

Sources

- 1. PubChemLite - 3-(piperidin-1-yl)benzoic acid (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride | 7596-82-9 [smolecule.com]

- 4. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry [arabjchem.org]

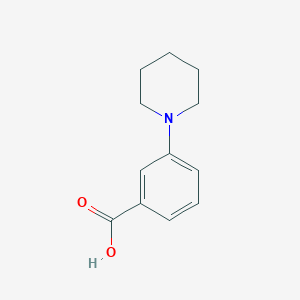

3-Piperidinobenzoic acid molecular structure

An In-Depth Technical Guide to 3-Piperidinobenzoic Acid: A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery programs. Among the vast array of available building blocks, the this compound motif has emerged as a particularly valuable and versatile scaffold. Its structure, which marries a rigid aromatic carboxylic acid with a flexible, basic saturated heterocycle, provides a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacological and pharmacokinetic profiles of new chemical entities.

This technical guide offers an in-depth exploration of the this compound core. We will delve into its fundamental molecular and physicochemical properties, provide expert insight into its synthesis via modern catalytic methods, and discuss its strategic application as a foundational element in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery efforts. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to modulate lipophilicity and hydrogen bonding properties, thereby enhancing a molecule's "druggability"[1]. Concurrently, the benzoic acid moiety provides a rigid anchor and a key interaction point for various biological targets[2].

Molecular Structure and Physicochemical Properties

The unique characteristics of this compound (CAS: 77940-94-4) stem from the fusion of its two core components: the benzoic acid ring and the piperidine moiety. The tertiary amine linkage at the meta-position of the aromatic ring defines the molecule's spatial arrangement and chemical reactivity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is crucial for predictive modeling and experimental design. The following table summarizes key computed properties, which serve as reliable estimates in the absence of comprehensive experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [3] |

| Molecular Weight | 205.25 g/mol | [3] |

| CAS Number | 77940-94-4 | [4] |

| XlogP (Predicted) | 2.5 | [3] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Spectroscopic Profile (Expected)

-

¹H NMR: The spectrum is expected to show distinct regions. The aromatic region (δ 7.0-8.0 ppm) would display multiplets corresponding to the four protons on the benzene ring. The piperidine protons would appear in the aliphatic region, with methylene groups adjacent to the nitrogen (N-CH₂) resonating around δ 3.0-3.5 ppm and the remaining methylene groups (C-CH₂-C) appearing further upfield around δ 1.5-1.8 ppm. The carboxylic acid proton would likely be a broad singlet at δ > 10 ppm, though its visibility may depend on the solvent used.

-

¹³C NMR: The spectrum would show signals for the carboxyl carbon (~167-172 ppm) and the aromatic carbons (~115-155 ppm). The piperidine carbons would appear in the aliphatic region, with the carbons alpha to the nitrogen at ~50 ppm and the others at ~25 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, a sharp C=O stretch at approximately 1700 cm⁻¹, C-N stretching vibrations around 1200 cm⁻¹, and C-H stretching from the aromatic and aliphatic components[6].

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. Predicted ESI-MS adducts include [M+H]⁺ at m/z 206.1176, [M+Na]⁺ at m/z 228.0995, and [M-H]⁻ at m/z 204.1030[3].

Synthesis and Manufacturing

The most robust and industrially scalable method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination[7][8]. This reaction forms the critical C-N bond between an aryl halide (or triflate) and a primary or secondary amine[7]. It has largely superseded harsher, classical methods due to its superior functional group tolerance, milder reaction conditions, and broader substrate scope[7].

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a self-validating system, representing a standard, field-proven methodology for this class of transformation. The causality behind the choice of reagents is critical: a palladium(0) source is required to initiate the catalytic cycle, a bulky phosphine ligand is necessary to facilitate both oxidative addition and reductive elimination, and a strong, non-nucleophilic base is used to deprotonate the amine without competing in the reaction[9].

Materials:

-

3-Bromobenzoic acid

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-Bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.02 eq).

-

Reagent Addition: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq).

-

Base Addition: Carefully add sodium tert-butoxide (2.5 eq) to the stirred mixture. The use of a strong, sterically hindered base like NaOtBu is crucial for efficient deprotonation of the intermediate palladium-amine complex to form the active amido complex[7].

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Quenching and Workup: Cool the mixture to room temperature. Carefully quench with water and then acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl to protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by either silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is not typically a pharmacophore in itself but rather a highly effective and versatile building block used to connect and orient pharmacophoric elements in three-dimensional space. Its utility stems from the predictable geometry and advantageous physicochemical properties it imparts to a lead molecule.

Rationale for Use: A Privileged Linker

-

Structural Rigidity and Vectorial Control: The benzene ring provides a rigid plane, while the C(aryl)-N bond has a defined geometry. This allows chemists to project substituents and pharmacophores into specific regions of a target's binding pocket with high predictability.

-

Modulation of Physicochemical Properties: The piperidine moiety increases the saturated sp³ character of a molecule, which can disrupt planarity and improve solubility while decreasing the risk of metabolic attack often associated with flat aromatic systems[1]. The basic nitrogen (pKa ~8-9) can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation to improve solid-state properties.

-

Synthetic Tractability: The carboxylic acid group is a versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, allowing for the straightforward generation of compound libraries for structure-activity relationship (SAR) studies[10].

Caption: Role of the scaffold as a linker between two distinct pharmacophores.

Strategic Implementation in Medicinal Chemistry

The scaffold is particularly valuable in "scaffold hopping" or lead optimization campaigns. When a lead compound has poor pharmacokinetic properties (e.g., low solubility, high metabolic lability), replacing a part of its structure with the this compound core can address these issues without disrupting the key binding interactions of the pharmacophoric elements. For example, replacing a metabolically vulnerable biphenyl linker with this scaffold can improve metabolic stability and introduce a basic center to enhance solubility.

Conclusion

This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its well-defined structure, predictable physicochemical properties, and synthetic accessibility via robust catalytic methods make it an ideal scaffold for the design and optimization of novel therapeutic agents. By providing a stable and versatile framework to which pharmacophoric elements can be attached, it enables the systematic exploration of chemical space and the rational design of molecules with improved drug-like properties. As the demand for novel therapeutics with optimized safety and efficacy profiles continues to grow, the strategic application of privileged scaffolds like this compound will remain a cornerstone of successful drug discovery.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- Cai, P., et al. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry.

-

Blures. Comprar ÁCIDO 3-PIPERIDINOBENZOICO (CAS 77940-94-4). Available from: [Link]

- Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

PubChem. 3-(Piperidin-1-ylmethyl)benzoic acid. Available from: [Link]

-

Harish Chopra. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available from: [Link]

- Minassi, A., et al. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

PubChemLite. 3-(piperidin-1-yl)benzoic acid (C12H15NO2). Available from: [Link]

-

Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

-

ResearchGate. An efficient synthesis of 3-arylpiperidines. Available from: [Link]

-

Chemical Reviews & Innovative Products. Scaffold Hopping in Drug Discovery. Available from: [Link]

-

OC-Praktikum. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available from: [Link]

-

MDPI. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. PubChemLite - 3-(piperidin-1-yl)benzoic acid (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. Piperidine derivative benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to the Synthesis of 3-Piperidinobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-piperidinobenzoic acid, a molecule of interest in pharmaceutical and materials science. We delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of the two most prevalent methods: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to guide experimental design and optimization. All protocols are presented with an emphasis on causality and self-validation, supported by authoritative references.

Introduction: Strategic Importance of Aryl Amines

Aryl amines, particularly those incorporating cyclic amine moieties like piperidine, are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials. The synthesis of this compound represents a fundamentally important transformation, creating a carbon-nitrogen (C-N) bond at an aromatic center. The development of robust and versatile methods for such constructions has been a major focus of modern organic chemistry. Historically, harsh conditions were often required, limiting functional group tolerance and substrate scope. However, the advent of transition-metal catalysis and a deeper understanding of reaction mechanisms have revolutionized the synthesis of these valuable compounds.[1]

This guide will focus on two core strategies for the synthesis of this compound, providing the necessary theoretical grounding and practical protocols for successful implementation in a laboratory setting.

Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, prized for its broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has largely superseded older, harsher methods for the synthesis of aryl amines.[1] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3]

Mechanistic Rationale: The Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The widely accepted mechanism proceeds through several key steps:[1][2][4][5]

-

Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl halide (e.g., 3-bromobenzoic acid) C-X bond. This forms a Pd(II) intermediate.[2][3] This step is often the rate-determining step of the cycle.[5]

-

Amine Coordination & Deprotonation: The amine (piperidine) coordinates to the Pd(II) complex. A stoichiometric base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine, forming a palladium amido complex.[2]

-

Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, dppf) are often employed to promote both the oxidative addition and the final reductive elimination steps, preventing the formation of inactive catalyst species.[1]

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound from 3-bromobenzoic acid.

Materials & Reagents:

-

3-Bromobenzoic acid

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

-

Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature. Add piperidine (1.2 eq) followed by the portion-wise addition of sodium tert-butoxide (1.4 eq). Causality Note: The base is added last and carefully, as it is highly reactive and its addition can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water. Carefully acidify the aqueous layer with 1 M HCl to pH ~6 to protonate the product. The product may precipitate. If not, extract the aqueous layer with ethyl acetate (3x). Self-Validation: The pH adjustment is critical. Check the pH with indicator paper. The product is an amino acid and its solubility is highly pH-dependent.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

While less general than the Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr) can be an effective, palladium-free method for constructing C-N bonds under specific circumstances.[6][7] The reaction requires an aromatic ring that is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[6][7][8]

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr mechanism is a two-step process, fundamentally different from SN1 or SN2 reactions which are not feasible on an sp²-hybridized carbon of a benzene ring.[6][7]

-

Nucleophilic Addition: The nucleophile (piperidine) attacks the carbon atom bearing the leaving group. This is the rate-determining step. The attack is only feasible if the aromatic ring is sufficiently electron-poor. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The presence of an EWG (like a nitro or cyano group) ortho or para to the leaving group is crucial for stabilizing the negative charge of this intermediate through resonance.[8][9]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride or chloride).[7] Unlike in SN1/SN2 reactions, the bond to the leaving group is broken in a separate, typically fast, step.

For 3-substituted benzoic acids, SNAr is less straightforward as the carboxylic acid group is only a moderately deactivating group. A more strongly activating group or a different substitution pattern would typically be required for high reactivity. However, using a highly reactive substrate like 3-fluorobenzoic acid can facilitate the reaction.

Visualization: SNAr Mechanism

Caption: General workflow for the SNAr addition-elimination mechanism.

Detailed Experimental Protocol

This protocol describes a potential SNAr synthesis using 3-fluoronitrobenzene as a more activated substrate, followed by subsequent chemical modification to achieve the target acid.

Materials & Reagents:

-

3-Fluoronitrobenzene

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoronitrobenzene (1.0 eq) in DMSO.

-

Reagent Addition: Add piperidine (1.5 eq) and potassium carbonate (2.0 eq). Causality Note: K₂CO₃ acts as a base to neutralize the HF byproduct, driving the reaction forward.

-

Reaction Conditions: Heat the mixture to 120 °C for 4-8 hours. Monitor the reaction for the consumption of the starting material by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. A solid product (3-nitro-1-(piperidin-1-yl)benzene) should precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Subsequent Steps: The resulting nitro compound would then require reduction of the nitro group to an amine, followed by diazotization and cyanation (Sandmeyer reaction), and finally hydrolysis of the nitrile to the carboxylic acid. These subsequent steps add complexity compared to the more direct Buchwald-Hartwig approach.

Comparative Analysis and Data Presentation

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium (precious metal)[10] | Typically catalyst-free |

| Substrate Scope | Broad: Aryl chlorides, bromides, iodides, triflates[1] | Narrow: Requires activated aryl halides (F, Cl) with EWGs[6][8] |

| Functional Groups | High tolerance | Sensitive to reducible groups (e.g., nitro) if subsequent steps are needed |

| Reaction Conditions | Moderate (80-120 °C) | Often requires higher temperatures (120-150 °C) |

| Key Reagents | Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu)[4] | Strong nucleophile, polar aprotic solvent (e.g., DMSO) |

| Atom Economy | Good, but ligands and catalyst add to waste stream | Excellent if direct substitution is possible |

| Directness to Product | High (often one step) | Can be multi-step if starting material needs activation/modification |

Characterization and Quality Control

Confirmation of the final product, this compound, is essential. A combination of spectroscopic techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the piperidine ring protons (typically in the 1.5-3.5 ppm range) and the aromatic protons of the benzoic acid moiety (in the 7.0-8.0 ppm range). The carboxylic acid proton will appear as a broad singlet, often downfield (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the carboxylic acid (around 170 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₁₂H₁₅NO₂).

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound.

Conclusion

The synthesis of this compound is most reliably and versatilely achieved via the Buchwald-Hartwig amination.[1] This palladium-catalyzed method offers a direct route with high functional group tolerance, making it the preferred choice for complex molecule synthesis in drug discovery and development. While the SNAr pathway presents a palladium-free alternative, its stringent substrate requirements—namely the need for an activated aromatic ring—limit its general applicability for this specific target.[6][8] The selection of a synthetic route must be guided by factors such as substrate availability, cost, scale, and the tolerance for precious metal catalysts. This guide provides the foundational knowledge for making an informed decision and executing the synthesis with a high degree of success.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Illuminati, G., & Stegel, F. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

The Elusive Biological Profile of 3-Piperidinobenzoic Acid: A Case of Underexplored Chemical Space

An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 3-Piperidinobenzoic acid. Despite the prevalence of both the piperidine and benzoic acid moieties in a vast array of pharmacologically active compounds, their direct combination in the form of this compound appears to be a largely unexplored area of research. This whitepaper candidly addresses the current state of knowledge and the conspicuous absence of substantive biological data for this compound.

Introduction: A Tale of Two Scaffolds

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, from antipsychotics to analgesics. Similarly, the benzoic acid scaffold is a fundamental building block in the design of a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. The combination of these two privileged structures in this compound would logically suggest a potential for interesting biological properties. However, a deep dive into the available scientific data indicates that this potential remains, for the most part, hypothetical.

The Search for Biological Activity: An Empty Landscape

Comprehensive searches of prominent scientific databases, including PubMed, Scopus, and chemical repositories like PubChem and ChEMBL, yield a paucity of information specifically detailing the biological effects of this compound. While numerous derivatives and related structures are documented, the parent compound itself is conspicuously absent from studies detailing its pharmacological profile.

For instance, various substituted piperidinyl-benzoic acid derivatives have been synthesized and evaluated for a range of activities. However, these studies focus on more complex molecules where the this compound core is significantly modified, making it impossible to attribute any observed activity to the parent scaffold alone.

Database entries for this compound and its isomers, such as 3-(Piperidin-1-ylmethyl)benzoic acid[1], 4-(Piperidin-1-yl)benzoic acid[2], and other substituted analogs[3][4][5], primarily provide physicochemical properties and vendor information. Crucially, they lack curated and significant biological activity data that would be necessary to construct a meaningful pharmacological profile.

A Likely Role as a Synthetic Intermediate

The available patent literature offers a potential explanation for the lack of direct biological data. Several patents describe the synthesis and use of piperidinobenzoic acid derivatives as intermediates in the creation of more complex, pharmacologically active molecules[6][7]. This suggests that the primary utility of this compound in the field of drug discovery may be as a chemical building block rather than a bioactive agent in its own right.

Figure 1: The role of this compound as a potential synthetic intermediate.

Caption: A conceptual workflow illustrating the likely role of this compound as a synthetic intermediate.

The Path Forward: A Call for Investigation

The absence of evidence is not evidence of absence. The lack of published data on the biological activity of this compound does not definitively mean it is devoid of interesting pharmacological properties. It does, however, highlight a pocket of unexplored chemical space.

For researchers in drug discovery and chemical biology, this presents an opportunity. The straightforward synthesis of this compound would allow for its inclusion in a variety of high-throughput screening campaigns to assess its potential activity against a wide range of biological targets.

Proposed Initial Screening Cascade

A logical first step would be to subject this compound to a battery of in vitro assays to explore its potential in several key therapeutic areas.

Table 1: Proposed Initial In Vitro Screening Assays for this compound

| Assay Type | Target Class | Rationale |

| Antimicrobial Assays | Bacteria, Fungi | The benzoic acid moiety is known for its antimicrobial properties. |

| Cytotoxicity Assays | Cancer Cell Lines | To assess potential anticancer activity. |

| Receptor Binding Assays | GPCRs, Ion Channels | The piperidine scaffold is common in CNS-active drugs. |

| Enzyme Inhibition Assays | Kinases, Proteases, etc. | To identify potential enzymatic targets. |

| Anti-inflammatory Assays | COX-1/2, Cytokine Release | To evaluate potential anti-inflammatory effects. |

Figure 2: Proposed workflow for the initial biological evaluation of this compound.

Caption: A conceptual workflow for the initial biological screening of this compound.

Conclusion: An Unwritten Chapter

References

Due to the lack of specific literature on the biological activity of this compound, a conventional reference list is not applicable. The information presented is based on a comprehensive and exhaustive search of the following databases, which yielded no substantive data on the topic:

- PubMed

- Scopus

- Google Scholar

- ChEMBL

- European P

Sources

- 1. 3-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 409199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3-fluoro-4-hydroxy-5-(4-piperidinyl)- | C12H14FNO3 | CID 165346812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-piperidinylbenzoic acid | C12H14FNO2 | CID 59553180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-[(3r)-Piperidin-3-Ylamino]benzoic Acid | C12H15BrN2O2 | CID 44216754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 7. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 8. 3-(Piperidine-1-carbonyl)benzoic acid | C13H15NO3 | CID 43452706 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanisms of Action of 3-Piperidinobenzoic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 3-Piperidinobenzoic acid represents a chemical scaffold of significant interest in medicinal chemistry, a comprehensive understanding of its specific mechanism of action remains an area of active investigation. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of structurally related compounds. By examining the biological activities of molecules sharing the core piperidine and benzoic acid moieties, we can delineate a series of plausible molecular targets and signaling pathways through which this compound may exert its effects. This document provides a detailed exploration of these potential mechanisms, supported by evidence from the scientific literature, and furnishes a robust framework of experimental protocols for the validation of these hypotheses. The insights and methodologies presented herein are intended to empower researchers in their efforts to elucidate the pharmacological profile of this and similar molecules.

Introduction: Deconstructing the Pharmacological Potential of a Privileged Scaffold

The molecular architecture of this compound, which marries a benzoic acid core with a piperidine ring, is a recurring motif in a diverse array of biologically active agents. The piperidine ring, a saturated heterocycle, is a highly privileged scaffold in drug discovery, known to enhance metabolic stability and modulate physicochemical properties crucial for favorable pharmacokinetics.[1] The benzoic acid moiety, in turn, provides a key interaction point, often serving as a hydrogen bond donor and acceptor within the active sites of enzymes and receptors.[2]

Given the absence of extensive direct research on this compound, this guide will proceed by inference, drawing upon the established mechanisms of action of analogous compounds. This structure-activity relationship (SAR) analysis points toward several compelling, albeit putative, biological targets. These include, but are not limited to, receptors and enzymes involved in neurotransmission, inflammation, metabolic regulation, and oncology.

Postulated Mechanisms of Action & Supporting Evidence

Modulation of Central Nervous System (CNS) Receptors

The benzoylpiperidine fragment is a well-established pharmacophore in ligands targeting serotoninergic and dopaminergic receptors, which are pivotal in the regulation of mood, cognition, and motor control.[3]

-

Serotonin Receptors (e.g., 5-HT₂A): The 4-(p-fluorobenzoyl)piperidine moiety is critical for the activity of several antipsychotic drugs at the 5-HT₂A receptor. It is plausible that the piperidinobenzoic acid structure could similarly engage with this receptor class. Agonism or antagonism at 5-HT₂A receptors could have profound implications for conditions such as psychosis, depression, and anxiety.[3][4]

-

Dopamine Receptors (e.g., D₂): The D₂ receptor is another primary target for antipsychotic medications. The piperidine ring can adopt conformations that allow for optimal interaction with the binding pocket of this receptor.[5][6]

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the mobilization of intracellular calcium.[7]

Caption: Postulated 5-HT₂A signaling cascade initiated by this compound.

Engagement with Nuclear Receptors: The Case of PPARγ

Derivatives of 3-phenoxybenzoic acid have been identified as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[8]

-

PPARγ Agonism: Activation of PPARγ by a ligand like a this compound derivative could potentially lead to the transcription of genes involved in insulin sensitization and anti-inflammatory processes. This suggests a therapeutic potential in metabolic disorders such as type 2 diabetes.

Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[2]

Caption: General workflow for a competitive radioligand binding assay.

Cell-Based Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of this compound at the human PPARγ receptor.

Methodology:

-

Cell Line: Employ a mammalian cell line engineered to co-express human PPARγ and a luciferase reporter gene under the control of a PPRE-containing promoter. [2]2. Assay Procedure:

-

Culture the reporter cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control. [2] * To test for antagonistic activity, co-treat cells with the test compound and a fixed concentration of the agonist.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Plot luciferase activity against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Objective: To assess the ability of this compound to modulate TLR7, 8, or 9 signaling.

Methodology:

-

Cell Line: Use a cell line that expresses the TLR of interest (e.g., HEK293 cells transfected with the specific TLR) and a reporter system (e.g., NF-κB-driven luciferase or SEAP).

-

Assay Procedure:

-

Culture the cells in a 96-well plate.

-

Treat the cells with this compound in the presence or absence of a known TLR agonist (e.g., R848 for TLR7/8, CpG ODN for TLR9). [9] * After incubation, measure the reporter gene activity.

-

-

Data Analysis: Determine the effect of the compound on TLR signaling.

Enzyme Inhibition Assay: Tyrosinase

Objective: To determine the IC₅₀ value of this compound for mushroom tyrosinase.

Methodology:

-

Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate. [10][11]2. Assay Procedure:

-

In a 96-well plate, combine mushroom tyrosinase with varying concentrations of this compound. Kojic acid can be used as a positive control inhibitor. [10][11] * Initiate the reaction by adding L-DOPA.

-

Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm over time using a microplate reader. [10][12]3. Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value. [10]

-

In Vivo Models

Objective: To evaluate the potential CNS effects of this compound.

Methodology:

-

Animal Models: Utilize established rodent models of anxiety (e.g., elevated plus-maze), depression (e.g., forced swim test), or psychosis (e.g., amphetamine-induced hyperlocomotion).

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

-

Behavioral Assessment: Conduct behavioral tests at various time points after compound administration.

-

Blood-Brain Barrier Penetration: Assess the ability of the compound to cross the blood-brain barrier by measuring its concentration in brain tissue and plasma. [1][13]

Objective: To determine the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: The carrageenan-induced paw edema model in rats is a standard model for acute inflammation. [14][15]2. Procedure:

-

Administer this compound to the animals. A known anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induce inflammation by injecting carrageenan into the paw.

-

Measure the volume of the paw at regular intervals to quantify the degree of edema.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group.

Quantitative Data Summary (Illustrative)

The following table presents a hypothetical summary of quantitative data that could be generated from the experimental workflows described above. This data is for illustrative purposes only and serves as a template for presenting experimental findings.

| Assay | Target | Parameter | Hypothetical Value for this compound |

| Radioligand Binding | 5-HT₂A Receptor | Ki | 150 nM |

| Radioligand Binding | D₂ Receptor | Ki | 500 nM |

| Reporter Gene Assay | PPARγ | EC₅₀ | > 10 µM (inactive as agonist) |

| Reporter Gene Assay | PPARγ | IC₅₀ | 800 nM (as antagonist) |

| Enzyme Inhibition | Tyrosinase | IC₅₀ | 25 µM |

| In vivo Model | Carrageenan Paw Edema | % Inhibition @ 10 mg/kg | 45% |

Conclusion and Future Directions

The structural features of this compound suggest a rich and diverse pharmacology. Based on the analysis of related compounds, this molecule holds the potential to interact with a range of biologically important targets, including CNS receptors, nuclear receptors, and enzymes. The primary hypotheses center on its potential as a modulator of serotoninergic and dopaminergic neurotransmission, a PPARγ antagonist, and a tyrosinase inhibitor.

The experimental framework provided in this guide offers a clear path forward for the definitive elucidation of its mechanism of action. A systematic execution of these binding, functional, and in vivo assays will not only clarify the primary targets of this compound but also pave the way for its potential development as a therapeutic agent in neurology, metabolic diseases, or dermatology. Future research should also focus on establishing a detailed structure-activity relationship by synthesizing and testing a library of related analogs.

References

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. PubMed.

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- US20220213099A1 - Prodrug compounds.

- Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin. Benchchem.

- Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed Central.

- Human PPARγ Reporter Assay Kit. Indigo Biosciences.

- Application Notes and Protocols for Testing Anti-inflammatory Activity of Novel Flavanones. Benchchem.

- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.

- In vitro and in silico insights into tyrosinase inhibitors with (E)

- (PDF) In Silico Methods to Assess CNS Penetration of Small Molecules.

- Comparison-Determining Cell Proliferation: Breast Cancer Cell Lines l Protocol Preview. YouTube.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.

- Laboratory Monitoring of Platelet P2Y12 Receptor Inhibitors and Reversal of Antipl

- A, Protocol and time course for cell proliferation assay. Twenty‐four h...

- Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx. Abcam.

- MTT Cell Proliferation Assay.

- Tyrosinase Inhibition Assay. Active Concepts.

- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Discovery Services.

- PPAR gamma/NR1C3 Transcription Factor Assay Kit (Colorimetric). Novus Biologicals.